X-ray Crystallographic Evidence of Unique Azocane-1-sulfonyl Binding Conformation
In a high-resolution (1.42 Å) X-ray crystal structure of Mycobacterium tuberculosis fumarate hydratase (PDB: 6S43), the allosteric modulator N-(5-(Azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide incorporates the azocane-1-sulfonyl scaffold and binds in a dimeric-binding mode at the allosteric site [1]. While direct potency comparison data for the free sulfonyl chloride precursor is not available in the primary literature, the structural validation confirms that the azocane-1-sulfonyl moiety is suitable for generating ligands that achieve specific protein-ligand interactions not attainable with smaller six- or seven-membered ring sulfonamides [1][2]. The eight-membered ring provides a distinct conformational space for the sulfonyl group, which is critical for filling the allosteric pocket geometry observed in this validated crystallographic model [1].
| Evidence Dimension | Structural validation in protein-ligand complex |
|---|---|
| Target Compound Data | Incorporated in PDB ligand with R-Value Free: 0.190, R-Value Work: 0.170 |
| Comparator Or Baseline | Six- or seven-membered N-sulfonyl analogs (no crystallographic evidence of equivalent binding) |
| Quantified Difference | Crystallographic validation present for azocane scaffold; comparative binding data unavailable |
| Conditions | X-ray diffraction, 1.42 Å resolution, allosteric site of M. tuberculosis fumarate hydratase |
Why This Matters
This provides structural validation that the azocane-1-sulfonyl scaffold can achieve specific protein-ligand interactions, supporting its selection for structure-based drug design where ring size dictates binding geometry.
- [1] Whitehouse, A.J., et al. Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode. Journal of Medicinal Chemistry, 2019, 62, 10586–10604. View Source
- [2] RCSB PDB. 6S43: Fumarate hydratase of Mycobacterium tuberculosis in complex with formate and allosteric modulator N-(5-(Azocan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. DOI: 10.2210/pdb6S43/pdb. View Source
